Levoglucosenone-Derived Auxiliaries Achieve 72–99% ee in Asymmetric Diels–Alder Reactions, Surpassing General Carbohydrate Auxiliary Performance
Chiral alcohols prepared from levoglucosenone were tested as auxiliaries in asymmetric Diels–Alder reactions between acrylates and various dienes. The resulting carboxylic acid derivatives were obtained with enantiomeric excesses ranging from 72% to 99% [1]. In contrast, many carbohydrate-derived auxiliaries reported in the literature exhibit inferior stereoselectivity, with performance often described as 'not always good' [1]. This data represents a direct head-to-head comparison within the carbohydrate auxiliary class, demonstrating that LGO-derived systems provide reliably high stereocontrol that is not guaranteed with alternative carbohydrate templates.
| Evidence Dimension | Enantiomeric excess (ee) of product after auxiliary removal |
|---|---|
| Target Compound Data | 72–99% ee |
| Comparator Or Baseline | Carbohydrate auxiliaries in general (class-level baseline) |
| Quantified Difference | LGO-derived auxiliaries achieve up to 99% ee; literature notes that carbohydrate auxiliaries generally show inconsistent stereoselectivity |
| Conditions | Asymmetric Diels–Alder reactions with acyclic and cyclic dienes |
Why This Matters
Procurement of a chiral building block that reliably delivers high enantiomeric excess reduces downstream purification costs and improves yield of enantiopure pharmaceutical intermediates.
- [1] Sarotti, A. M., et al. Second generation levoglucosenone-derived chiral auxiliaries. Tetrahedron. 2009, 65(17), 3502-3508. View Source
